7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is a complex organic compound with the molecular formula C23H32N4O2S. This compound belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, two methyl groups, a nonylsulfanyl group, and a purine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the benzyl group.
Substitution: The nonylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Properties
Molecular Formula |
C23H32N4O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N4O2S/c1-4-5-6-7-8-9-13-16-30-22-24-20-19(21(28)26(3)23(29)25(20)2)27(22)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3 |
InChI Key |
YBQOJICWAAAWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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